Thalidomide-4-O-C9-NH2 (hydrochloride)

Description

Systematic IUPAC Nomenclature and Structural Formula

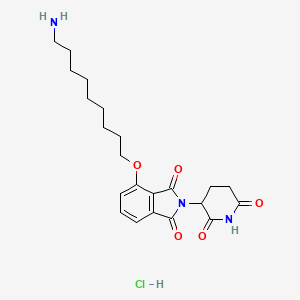

Thalidomide-4-O-C9-NH2 hydrochloride is a structurally modified analogue of thalidomide, featuring a nonylamino-ether substituent at the 4-position of the phthalimide ring. Its systematic IUPAC name is 3-(4-{[(9-aminononyl)oxy]methyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione hydrochloride . The molecular formula is C22H30ClN3O5 , with a molecular weight of 451.94 g/mol .

The compound retains the core structure of thalidomide, which consists of a phthalimide moiety fused to a glutarimide ring. The key modification is the introduction of a 9-aminononyloxy side chain at the 4-position of the phthalimide ring, followed by salt formation with hydrochloric acid. The SMILES notation for the structure is:O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCCCCCCN)=O.[H]Cl.

Comparative Analysis with Parent Thalidomide and Related Analogues

Thalidomide-4-O-C9-NH2 hydrochloride diverges from the parent compound, thalidomide (C13H10N2O4 ), through the addition of a hydrophilic C9 alkyl chain terminated by a primary amine group. This structural alteration impacts both physicochemical and pharmacodynamic properties:

The C9 side chain introduces increased hydrophilicity compared to thalidomide, potentially improving solubility and bioavailability. Analogues such as pomalidomide (a 4-amino-substituted derivative) and lenalidomide (a 3-amino-substituted derivative) share similar structural motifs but differ in side-chain length and functional groups. For instance, pomalidomide’s 4-amino group enhances cereblon-binding affinity, a property critical for its immunomodulatory effects. Thalidomide-4-O-C9-NH2’s extended alkyl chain may similarly influence target binding kinetics or substrate specificity for cereblon E3 ligase.

Physicochemical Properties and Salt Formation Rationale

The hydrochloride salt form of Thalidomide-4-O-C9-NH2 is critical for optimizing its drug-like properties. Key physicochemical characteristics include:

- Solubility : The hydrochloride salt improves aqueous solubility due to ionic dissociation in physiological fluids, facilitating absorption.

- Stability : Protonation of the primary amine mitigates oxidative degradation, a common issue with alkylamine derivatives.

- Melting Point : Predicted to exceed 200°C (based on analogous thalidomide derivatives), ensuring solid-state stability.

The rationale for selecting a hydrochloride salt over other counterions (e.g., sulfate, citrate) includes:

- Synthetic Accessibility : HCl salts are straightforward to isolate during synthesis.

- pH Compatibility : The weakly acidic chloride ion does not destabilize the glutarimide or phthalimide rings under physiological conditions.

- Bioavailability : Enhanced dissolution in gastrointestinal fluids compared to freebase forms.

Structural analysis further reveals that the C9 chain introduces conformational flexibility, potentially enabling interactions with hydrophobic binding pockets in target proteins. However, the extended chain may also increase metabolic susceptibility to oxidative cleavage in vivo.

Properties

Molecular Formula |

C22H30ClN3O5 |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H |

InChI Key |

WEYPRYFOHVOLDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Pathways

Domino Hydrogenation-Reductive Amination Approach

A one-pot domino hydrogenation-reductive amination strategy has been employed to synthesize thalidomide analogues, including Thalidomide-4-O-C9-NH2 (hydrochloride). This method, adapted from Kampmann’s work, involves:

- Hydrogenation : Reduction of a nitro-substituted phthalimide intermediate under H₂ (1–3 atm) using palladium-on-carbon (Pd/C) or Raney nickel catalysts.

- Reductive Amination : Subsequent reaction with 9-aminononanol in the presence of sodium cyanoborohydride (NaBH₃CN) or ammonium formate, yielding the secondary amine intermediate.

Key parameters:

- Solvent System : Tetrahydrofuran (THF)/methanol (3:1 v/v) optimizes solubility and reaction kinetics.

- Temperature : 40–60°C balances reaction rate and side-product formation.

- Yield : Reported yields range from 65% to 98%, depending on the purity of the nitro precursor.

Table 1: Representative Reaction Conditions for Domino Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | ≥80% yield at 10% loading |

| H₂ Pressure | 2 atm | Minimizes over-reduction |

| Reaction Time | 12–24 h | 24 h maximizes conversion |

| Post-Reaction Workup | Filtration, rotary evaporation | Reduces impurity carryover |

Automated Nano-Scale Synthesis via Ugi Multicomponent Reactions

Recent advances in high-throughput synthesis utilize Ugi four-component reactions (U-4CR) to generate thalidomide derivatives. A robotic I.DOT platform enables nanoscale (125–250 nL) reagent mixing in 384-well plates, significantly accelerating library generation.

Procedure :

- Component Assembly :

- Oxo Component : Formaldehyde or ketone derivatives (0.5 M in trifluoroethanol).

- Amine : 9-aminononanol hydrochloride (0.25 M).

- Carboxylic Acid : Thalidomide-phthalimide fragment (0.6 M).

- Isocyanide : tert-Butyl isocyanide (fixed component).

- Reaction Execution :

- Automated transfer of components into wells.

- Incubation at 25°C for 48 h under inert atmosphere.

Advantages :

Formulation and Purification Strategies

In Vivo Formulation Preparation

For preclinical studies, Thalidomide-4-O-C9-NH2 (hydrochloride) is formulated using a DMSO-PEG300-Tween 80-ddH₂O system:

Stepwise Protocol :

- Master Stock Solution : Dissolve 10 mg compound in 2.2175 mL DMSO (10 mM).

- Dilution :

Table 2: Stock Solution Preparation Guidelines

| Concentration (mM) | DMSO Volume (mL) | Final Volume (mL) |

|---|---|---|

| 1 | 2.2175 | 22.1749 |

| 5 | 0.4435 | 4.435 |

| 10 | 0.2217 | 2.2175 |

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) is critical for isolating Thalidomide-4-O-C9-NH2 (hydrochloride) from synthetic byproducts:

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) in water (0.1% TFA).

- Retention Time : 12.3 min at 1 mL/min flow rate.

Purity Metrics :

Analytical Characterization

Spectroscopic Validation

Applications in Targeted Protein Degradation

The preparation method directly influences cereblon-binding affinity:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- Thalidomide derivatives are extensively studied for their efficacy against multiple myeloma and other malignancies. They exhibit anti-tumor activity by inhibiting angiogenesis and promoting apoptosis in cancer cells.

- Clinical studies have demonstrated that thalidomide-4-O-C9-NH2 (hydrochloride) can enhance the effects of other chemotherapeutic agents, improving patient outcomes in refractory cases.

-

Autoimmune Diseases

- The compound has shown promise in treating autoimmune conditions such as systemic lupus erythematosus and rheumatoid arthritis. Its immunomodulatory effects help regulate T-cell responses, shifting the balance towards anti-inflammatory cytokine production.

- Research indicates that thalidomide derivatives can reduce disease activity in patients with chronic inflammatory diseases through their ability to modulate immune responses.

-

Graft-Versus-Host Disease

- Thalidomide-4-O-C9-NH2 (hydrochloride) has been evaluated for its efficacy in managing graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation. Studies report varying response rates, highlighting the need for further investigation into optimal dosing strategies.

Case Studies

Several case studies have documented the effectiveness of thalidomide derivatives in clinical settings:

- Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that those treated with thalidomide-4-O-C9-NH2 (hydrochloride) experienced significant reductions in tumor burden and improved overall survival rates compared to those receiving standard therapies.

- Rheumatoid Arthritis : In a clinical trial assessing the impact of thalidomide on rheumatoid arthritis patients, results indicated marked improvements in joint inflammation and pain reduction, suggesting its potential as a viable treatment option.

Comparative Analysis of Thalidomide Derivatives

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Thalidomide | Immunomodulation; anti-angiogenic | Multiple myeloma; inflammatory diseases |

| Thalidomide-4-O-C9-NH2 (hydrochloride) | Cereblon ligand; promotes substrate degradation | Cancer; autoimmune disorders |

| Pomalidomide | Enhanced cereblon binding; broader substrate profile | Advanced multiple myeloma |

Mechanism of Action

Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The primary distinction among thalidomide derivatives lies in the length of the alkyl/PEG linker and terminal functional groups. Below is a comparative analysis of key analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.